1-(Thiophen-2-yl)butan-1-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

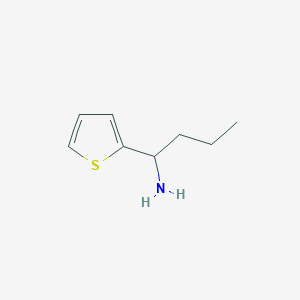

1-(Thiophen-2-yl)butan-1-amine is an organic compound with the molecular formula C8H13NS It consists of a butan-1-amine chain attached to a thiophene ring at the second position

作用機序

Target of Action

The primary targets of 1-(Thiophen-2-yl)butan-1-amine, also known as Methiopropamine (MPA), are the norepinephrine and dopamine receptors . It functions as a norepinephrine-dopamine reuptake inhibitor, being approximately 1.85 times more selective for norepinephrine than dopamine .

Mode of Action

This compound interacts with its targets by inhibiting the reuptake of norepinephrine and dopamine . This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling and leading to increased stimulation of the post-synaptic neuron .

Biochemical Pathways

The compound affects the biochemical pathways of norepinephrine and dopamine. By inhibiting their reuptake, it prolongs the action of these neurotransmitters at the synapses, leading to enhanced and prolonged signal transmission .

Pharmacokinetics

The pharmacokinetics of this compound involve its metabolism into active thiopropamine, 4-hydroxymethiopropamine, and thiophene S-oxides . These N-demethylated metabolites are further deaminated by the cytochrome P450 enzyme CYP2C19 in the liver, transforming them into inactive 1-(thiophen-2-yl)-2-propan-2-one . The final major metabolic product, thiophene-2-carboxylic acid, is very hydrophilic and is excreted in urine .

Result of Action

The result of the compound’s action is increased stimulation of the post-synaptic neuron due to the enhanced signaling of norepinephrine and dopamine . This can lead to various physiological effects, depending on the specific neurons being stimulated.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability and action can be affected by temperature . Furthermore, individual differences in the expression and function of the CYP2C19 enzyme can influence the compound’s metabolism and, consequently, its efficacy .

準備方法

Synthetic Routes and Reaction Conditions: 1-(Thiophen-2-yl)butan-1-amine can be synthesized through several methods. One common approach involves the reaction of thiophene-2-carboxaldehyde with butylamine in the presence of a reducing agent. The reaction typically occurs under mild conditions, with the use of solvents such as ethanol or methanol to facilitate the process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

化学反応の分析

Types of Reactions: 1-(Thiophen-2-yl)butan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiophene ring into a tetrahydrothiophene derivative.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms.

Major Products:

Oxidation: Thiophene sulfoxides and sulfones.

Reduction: Tetrahydrothiophene derivatives.

Substitution: Halogenated thiophene derivatives.

科学的研究の応用

1-(Thiophen-2-yl)butan-1-amine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of materials with specific electronic properties, such as organic semiconductors.

類似化合物との比較

Thiophene: The parent compound, which lacks the butan-1-amine chain.

2-Aminothiophene: A similar compound with an amine group directly attached to the thiophene ring.

Butylamine: The aliphatic amine without the thiophene ring.

Uniqueness: 1-(Thiophen-2-yl)butan-1-amine is unique due to the combination of the thiophene ring and the butan-1-amine chain, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and interactions compared to its simpler counterparts.

生物活性

1-(Thiophen-2-yl)butan-1-amine, a compound featuring a thiophene ring, has garnered attention for its potential biological activities. This article presents a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Chemical Formula : C₉H₁₃N₁S

- Molecular Weight : 167.27 g/mol

- IUPAC Name : this compound

The presence of the thiophene moiety is significant as it often enhances the biological activity of compounds through various mechanisms.

Antitumor Activity

Research has indicated that compounds related to this compound exhibit notable antitumor properties. A study on a series of thiophene-substituted compounds demonstrated their ability to inhibit histone deacetylases (HDACs), which are crucial in cancer cell proliferation. For instance, a derivative with a similar structure showed effective inhibition of HCT116 cell growth in xenograft models, reducing tumor volume significantly compared to controls .

Neuroprotective Effects

Additionally, compounds containing thiophene structures have been explored for their neuroprotective effects. A study focusing on acetylcholinesterase (AChE) inhibitors indicated that certain thiophene derivatives could enhance cognitive function by increasing acetylcholine levels in the brain, thus presenting potential therapeutic applications for neurodegenerative diseases like Alzheimer's .

Antimicrobial Properties

The antimicrobial activity of this compound has also been documented. Compounds with similar thiophene structures have shown effectiveness against various bacterial strains, suggesting that they could serve as templates for developing new antimicrobial agents.

Table 1: Biological Activity Summary of this compound Derivatives

| Activity Type | Compound Variant | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antitumor | 5-(Thiophen-2-yl)-substituted | 10 | |

| AChE Inhibition | Thiophene derivative | 2.7 | |

| Antimicrobial | Thiophene analog | 15 |

Table 2: Case Studies on Biological Activity

| Study Focus | Findings | |

|---|---|---|

| Antitumor Activity | Inhibition of HDACs in cancer cells | Potential for cancer therapy |

| Neuroprotection | Increased AChE inhibition | Possible treatment for Alzheimer's |

| Antimicrobial Efficacy | Effective against Gram-positive bacteria | New antimicrobial candidates |

Case Study: Antitumor Effects

In a pivotal study, researchers synthesized several derivatives of this compound and evaluated their effects on tumor growth in vivo. The compound demonstrated a significant reduction in tumor mass when administered at doses of 45 mg/kg and 80 mg/kg over a period of 16 days, showing T/C values comparable to established HDAC inhibitors like MS-275 . This suggests that the compound may be an effective candidate for further development in cancer therapeutics.

Case Study: Neuroprotective Mechanisms

The neuroprotective effects were assessed through in vitro assays measuring AChE activity. The results indicated that certain thiophene derivatives not only inhibited AChE but also exhibited antioxidant properties, which are critical in preventing neuronal damage associated with oxidative stress . This dual action positions these compounds as promising leads for treating conditions such as Alzheimer's disease.

特性

IUPAC Name |

1-thiophen-2-ylbutan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NS/c1-2-4-7(9)8-5-3-6-10-8/h3,5-7H,2,4,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZMMVAUKJDWTAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=CC=CS1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。